molecular formula C19H18N2O3S2 B2909854 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421441-62-4

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No. B2909854
M. Wt: 386.48
InChI Key: XNYKGWBSBSJMMO-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide, also known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to exhibit various biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-acetylphenol, which is synthesized from phenol via acetylation. The second intermediate is 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde, which is synthesized from 2-aminothiophenol and 4-methyl-2-bromothiazole via a condensation reaction. The two intermediates are then coupled via an amide bond formation reaction to form the final product.

Starting Materials
Phenol, Acetic anhydride, Sodium acetate, 4-methyl-2-bromothiazole, 2-aminothiophenol, Sodium hydroxide, Acetone, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Diethyl ether, Chloroform, Sodium chloride, Anhydrous magnesium sulfate, Triethylamine, N,N-Dimethylformamide, N,N-Dimethylacetamide, N,N-Dimethylamino pyridine, Ethyl chloroformate, N,N'-Dicyclohexylcarbodiimide

Reaction
Synthesis of 4-acetylphenol: Phenol is reacted with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 4-acetylphenol., Synthesis of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde: 2-aminothiophenol is reacted with 4-methyl-2-bromothiazole in the presence of sodium hydroxide and acetone to yield 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde., Coupling of intermediates: 4-acetylphenol and 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde are coupled via an amide bond formation reaction in the presence of N,N-dimethylformamide, N,N-dimethylacetamide, N,N-dimethylamino pyridine, ethyl chloroformate, and N,N'-dicyclohexylcarbodiimide to yield the final product, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide.

Scientific Research Applications

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood. However, it has been suggested that 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide may exert its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in various cellular processes such as cell proliferation and differentiation.

Biochemical And Physiological Effects

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities using well-established synthesis methods. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research related to 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. One potential direction is to further investigate the mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. This could involve identifying the specific enzymes and proteins that are targeted by 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide and elucidating the molecular mechanisms by which 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exerts its biological effects. Another potential direction is to investigate the potential therapeutic applications of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in the treatment of Alzheimer's disease and Parkinson's disease. This could involve conducting preclinical studies to evaluate the efficacy and safety of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in animal models of these diseases. Finally, future research could also focus on developing new derivatives of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide that exhibit improved biological activities and pharmacokinetic properties.

properties

IUPAC Name

2-(4-acetylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-17(26-19(21-12)16-4-3-9-25-16)10-20-18(23)11-24-15-7-5-14(6-8-15)13(2)22/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYKGWBSBSJMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

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